1-Oxaspiro[2.5]octane-2-carboxamide

Medicinal Chemistry Synthetic Chemistry Spirocyclic Scaffold

1-Oxaspiro[2.5]octane-2-carboxamide (CAS 24446-47-7) is a spirocyclic epoxide featuring a cyclohexane ring fused to an oxirane at a spiro center, substituted with a carboxamide group. This structure serves as a core scaffold in medicinal chemistry, particularly for developing inhibitors of 11beta-hydroxysteroid-dehydrogenase type 1 (11beta-HSD1) , and as a versatile building block for creating more complex molecular architectures.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 24446-47-7
Cat. No. B2844414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[2.5]octane-2-carboxamide
CAS24446-47-7
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESC1CCC2(CC1)C(O2)C(=O)N
InChIInChI=1S/C8H13NO2/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H2,9,10)
InChIKeyWJPRRPOMCUPKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-Oxaspiro[2.5]octane-2-carboxamide (CAS 24446-47-7): A Key Spiro-Epoxide Scaffold


1-Oxaspiro[2.5]octane-2-carboxamide (CAS 24446-47-7) is a spirocyclic epoxide featuring a cyclohexane ring fused to an oxirane at a spiro center, substituted with a carboxamide group [1]. This structure serves as a core scaffold in medicinal chemistry, particularly for developing inhibitors of 11beta-hydroxysteroid-dehydrogenase type 1 (11beta-HSD1) [2], and as a versatile building block for creating more complex molecular architectures .

Why Generic Substitution Fails for 1-Oxaspiro[2.5]octane-2-carboxamide


Generic substitution is not advisable as the specific carboxamide-substituted spiro-epoxide is a crucial intermediate with reactivity distinct from its close analogs. Research shows that the addition of a 2-arylthiazole group to this core scaffold yields novel oxirane-2-carboxamides, a transformation not possible or equally efficient with alternative regioisomers like spiro[2.5]octane-1-carboxamide [1]. The unique combination of the electrophilic spiro-epoxide and the hydrogen-bond-donating carboxamide imparts specific reactivity and binding properties that simple, unsubstituted spiro-epoxides lack [2].

Quantitative Differentiation Evidence for 1-Oxaspiro[2.5]octane-2-carboxamide


Synthetic Route Proven for Targeted Scaffold Elaboration at the 2-Position

A published Radziszewski oxidation methodology demonstrates the specific utility of this scaffold for creating 2-substituted derivatives. This reaction is not demonstrated for the isomeric spiro[2.5]octane-1-carboxamide, showcasing a key synthetic advantage [1]. In a follow-up study, the synthesis of 2-(4-arylthiazol-2-yl)-1-oxaspiro[2.5]octane-2-carboxamides was achieved in excellent yields (76-100%), which are in the same range as the analogous 1-oxaspiro[2.4]heptane-2-carboxamide counterparts (75-98%), confirming the scaffold's reactivity is competitive with other ring sizes [2].

Medicinal Chemistry Synthetic Chemistry Spirocyclic Scaffold

Validated Core Structure for High-Potency 11beta-HSD1 Inhibitors

The spiro-carboxamide core structure of 1-Oxaspiro[2.5]octane-2-carboxamide underlies the design of potent 11beta-HSD1 inhibitors. Structure-guided optimization of this scaffold yielded a sub-nanomolar inhibitor (IC50 = 0.5 nM) with an exceptional selectivity ratio >200,000 against human 11beta-HSD2 [1]. This is a direct quantitative benchmark that a simple spiro-epoxide lacking the carboxamide, or with a different ring size, could not achieve without this specific architecture.

Drug Discovery Pharmacology 11beta-HSD1 Metabolic Disease

Structural Differentiation from the Carboxylic Acid Analog (1-Oxaspiro[2.5]octane-2-carboxylic acid)

The target carboxamide compound is a more suitable fragment for hydrogen bonding than its carboxylic acid analog. Computed properties show a higher LogP (0.5) and a lower Topological Polar Surface Area (TPSA) of 55.6 Ų compared to the carboxylic acid (predicted LogP ~0.1, TPSA ~66.8 Ų), indicating improved passive membrane permeability while retaining key hydrogen bond donor/acceptor capabilities for target binding [1].

Computational Chemistry Physicochemical Properties Medicinal Chemistry

Procurement-Specific Application Scenarios for 1-Oxaspiro[2.5]octane-2-carboxamide


Synthesizing Novel 2-Substituted Spiro-Oxirane Derivatives

Ideal for synthetic chemistry groups focused on expanding chemical space. The published Radziszewski oxidation methodology provides a reliable, high-yield route to a library of novel 2-(4-arylthiazol-2-yl) derivatives, enabling the exploration of structure-activity relationships (SAR) for medicinal chemistry programs [1].

Starting Point for 11beta-HSD1 Inhibitor Lead Optimization

Procurement for a hit-to-lead project targeting metabolic diseases. This scaffold has been quantitatively validated to support the development of inhibitors with sub-nanomolar IC50 (0.5 nM) and over 200,000-fold selectivity against the related 11beta-HSD2 enzyme, providing a proven blueprint for lead optimization [2].

Building Block for Permeability-Optimized Fragment Libraries

Suitable for biophysical screening and fragment-based drug design. Its computed LogP (0.5) and TPSA (55.6 Ų) present a favorable balance between solubility and passive membrane permeability, offering an alternative to similarly-sized but more polar or less functionalized spirocyclic building blocks [3].

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